Mc-Val-Cit-PAB-Cl, also known as 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-chloride, is a synthetic compound primarily used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver cytotoxic drugs to cancer cells, enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound features a cleavable linker that allows for the release of the drug payload upon reaching the target site, typically inside the tumor cells.
Mc-Val-Cit-PAB-Cl is classified as a peptide-based linker. It is derived from the amino acids valine and citrulline, which are incorporated into a structure that includes a para-aminobenzyl moiety and a maleimidohexanoyl group. This compound is part of a broader category of chemical linkers used in ADC formulations, which are critical for the stability and effectiveness of these therapeutic agents.
The synthesis of Mc-Val-Cit-PAB-Cl involves several steps, typically starting from commercially available amino acids. A notable method includes the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using coupling reagents such as HATU, which provides high yields and minimizes epimerization issues associated with citrulline stereogenic centers. The final product is often isolated as a single diastereomer, enhancing its uniformity and effectiveness in drug delivery applications .
The synthesis process generally includes:
The molecular structure of Mc-Val-Cit-PAB-Cl features:
The molecular formula for Mc-Val-Cit-PAB-Cl is C₁₈H₂₃ClN₄O₄, and its molecular weight is approximately 396.85 g/mol. The compound's structure can be represented in various forms, including two-dimensional chemical structures that illustrate its connectivity.
Mc-Val-Cit-PAB-Cl participates in several key reactions:
The efficiency of these reactions is critical for the performance of ADCs. The choice of linkers like Mc-Val-Cit-PAB-Cl can significantly affect the pharmacokinetics and biodistribution of the conjugated drug.
The mechanism of action for Mc-Val-Cit-PAB-Cl as part of an ADC involves:
Studies have shown that ADCs utilizing Mc-Val-Cit-PAB-Cl demonstrate enhanced stability in circulation and effective release mechanisms upon reaching target tissues .
Mc-Val-Cit-PAB-Cl is primarily used in:
This compound exemplifies advancements in linker chemistry that enhance the efficacy and safety profiles of targeted therapies in oncology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3